molecular formula C20H21N3O2 B2813420 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1207000-56-3

1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2813420
CAS No.: 1207000-56-3
M. Wt: 335.407
InChI Key: CTRGMXRCOZIOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a hydroxyphenyl group and an indole moiety. This compound is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via nucleophilic substitution reactions using appropriate phenolic derivatives.

    Attachment of the Indole Moiety: The indole group can be attached through a condensation reaction with an indole derivative, often facilitated by catalysts such as acids or bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-19-8-4-3-7-18(19)21-11-13-22(14-12-21)20(25)15-23-10-9-16-5-1-2-6-17(16)23/h1-10,24H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRGMXRCOZIOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.